Home > Products > Screening Compounds P80568 > 1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE
1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE - 1421467-42-6

1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE

Catalog Number: EVT-2902182
CAS Number: 1421467-42-6
Molecular Formula: C22H25N5O3S
Molecular Weight: 439.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

    Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor. It exhibits strong activity against the PI3Kα isoform with an IC50 of 5.9 nM, demonstrating significant selectivity over other class I PI3K isoforms (β, δ, γ). CYH33 effectively inhibits PI3K/AKT/mTOR signaling in various cancer cell lines, leading to potent anti-proliferative activity. []

    Relevance: While structurally distinct from 5-Methyl-3-(6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole, CYH33 shares a key structural motif: a piperazine ring substituted with a sulfonyl group. This similarity suggests potential overlap in their binding affinities and pharmacological profiles, making CYH33 a relevant compound for comparison and understanding structure-activity relationships. Exploring the structural differences and their impact on PI3Kα inhibitory activity could provide valuable insights for drug design and optimization. []

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4-methylphenyl)acetamide (7)

    Compound Description: Compound 7 displays anti-HIV-1 activity by targeting the HIV-1 matrix (MA) protein. This compound directly interacts with the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of MA, competing with PI(4,5)P2 for binding. []

    Relevance: Both Compound 7 and 5-Methyl-3-(6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole share the 1,2,4-oxadiazole ring system within their structure. This shared moiety suggests that these compounds could belong to a similar chemical class or category and may exhibit overlapping biological activities. []

(S)‐N‐(8‐((4‐(Cyclopentanecarbonyl)‐3‐methylpiperazin‐1‐yl)methyl)‐7‐methylimidazo[1,2‐a]pyridin‐6‐yl)‐2‐methylpyrimidine‐5‐carboxamide (10)

    Compound Description: Compound 10 acts as a retinoic-acid-related orphan receptor γt (RORγt) inverse agonist. It exhibits good pharmacological potency in biochemical and cell-based assays, effectively lowering IL-17 cytokine production. This compound also demonstrates favorable physicochemical properties, including low to medium plasma protein binding across species. []

    Relevance: While Compound 10 differs significantly in its core structure from 5-Methyl-3-(6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole, both compounds share a common structural feature: a substituted piperazine ring. Although their core structures and biological targets differ, the presence of this shared motif suggests potential similarities in their molecular recognition properties and potential for off-target effects. []

(S)‐N‐(8‐((4‐(5‐(tert‐Butyl)‐1,2,4‐oxadiazol‐3‐yl)‐3‐methylpiperazin‐1‐yl)methyl)‐7‐methylimidazo[1,2‐a]pyridin‐6‐yl)‐2‐methylpyrimidine‐5‐carboxamide (33)

    Compound Description: Similar to Compound 10, Compound 33 also functions as a RORγt inverse agonist. It demonstrates good pharmacological potencies in both biochemical and cell-based assays and exhibits favorable physicochemical properties, including low to medium plasma protein binding across species. []

    Relevance: Compound 33 and 5-Methyl-3-(6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole both contain the 1,2,4-oxadiazole ring system and a substituted piperazine ring. The presence of these shared structural features suggests potential similarities in their pharmacological profiles and potential for off-target effects. []

Venetoclax

    Compound Description: Venetoclax (ABT-199) is a potent and selective B-cell lymphoma-2 (Bcl-2) protein inhibitor, used for treating hematologic malignancies. It is primarily metabolized in the liver and excreted in feces. []

    Relevance: Although Venetoclax does not share a core structure with 5-Methyl-3-(6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole, it is structurally related to two of its potential impurities, 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA), both of which contain a sulfonyl group similar to the target compound. The identification and characterization of these impurities are essential for the quality control of Venetoclax drug substance and products. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

    Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. It effectively reduces Mcl-1 protein levels in a concentration-dependent manner. Analog 24 has shown synergistic effects with Bcl-2 inhibitors, such as Navitoclax, in inhibiting pancreatic cancer cell growth and inducing apoptosis. []

    Relevance: Despite having distinct core structures, Analog 24 and 5-Methyl-3-(6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole share a common structural motif: a substituted aromatic ring linked to a nitrogen-containing heterocycle. While their specific targets and mechanisms of action differ, understanding the structural basis for their respective activities could inform the development of more selective and potent anticancer agents. []

4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

    Compound Description: Navitoclax is an inhibitor that targets Bcl-2, Bcl-xL, and Bcl-w proteins. It disrupts the interactions between these anti-apoptotic proteins and pro-apoptotic proteins, leading to the activation of apoptosis in cancer cells. []

Properties

CAS Number

1421467-42-6

Product Name

1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE

IUPAC Name

5-methyl-3-[6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole

Molecular Formula

C22H25N5O3S

Molecular Weight

439.53

InChI

InChI=1S/C22H25N5O3S/c1-16-24-22(25-30-16)19-7-9-21(23-15-19)26-10-12-27(13-11-26)31(28,29)20-8-6-17-4-2-3-5-18(17)14-20/h6-9,14-15H,2-5,10-13H2,1H3

InChI Key

LTDCQOUZGKNZKJ-UHFFFAOYSA-N

SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(CCCC5)C=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.